

Angiogenin (108-122) solubility problems and solutions

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Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B15571401

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Angiogenin (108-122) Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Angiogenin (108-122)**. Here, you will find information on solubility, aggregation, and handling of this peptide to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Angiogenin (108-122)** and what is its primary function?

Angiogenin (108-122) is a synthetic peptide fragment derived from the C-terminus of human angiogenin.^{[1][2]} The full-length protein, angiogenin, is a potent stimulator of angiogenesis, the formation of new blood vessels.^[3] The (108-122) fragment itself has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin.^[1] It is investigated as a potential therapeutic agent for diseases where angiogenesis is implicated, such as cancer, as well as for inflammatory, fibrotic, and neurodegenerative diseases.^[4]

Q2: What is the amino acid sequence and molecular weight of **Angiogenin (108-122)**?

The amino acid sequence of **Angiogenin (108-122)** is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg. The molecular weight is approximately 1780.98 g/mol.^{[1][4]}

Q3: How should I store lyophilized **Angiogenin (108-122)**?

For long-term stability, lyophilized **Angiogenin (108-122)** should be stored at -20°C or -80°C in a desiccated environment.^[5] To prevent degradation from moisture and air, it is advisable to minimize the frequency of opening the vial.^[5]

Q4: How should I store **Angiogenin (108-122)** once it is in solution?

Once dissolved, it is best to prepare single-use aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.^[5] These aliquots should be stored at -20°C or -80°C.^{[4][5]}

Troubleshooting Guide: Solubility Problems

One of the most common challenges encountered with synthetic peptides like **Angiogenin (108-122)** is achieving complete solubilization. The following guide provides a systematic approach to dissolving this peptide.

Initial Solubility Assessment

The solubility of a peptide is largely determined by its amino acid composition and overall charge. The charge of **Angiogenin (108-122)** can be estimated by assigning a charge to its acidic and basic residues at a neutral pH.

- Acidic residues (negative charge): Aspartic acid (D), Glutamic acid (E), and the C-terminal -COOH group.
- Basic residues (positive charge): Arginine (R), Lysine (K), Histidine (H), and the N-terminal -NH₂ group.

Based on its sequence, **Angiogenin (108-122)** has a slightly negative to neutral net charge at pH 7. This information guides the initial choice of solvent.

Solubility Data

Quantitative solubility data for **Angiogenin (108-122)** is not extensively published. The following table summarizes the available qualitative information and recommended solvents.

Solvent	Solubility	Remarks
Water (Sterile, Purified)	Soluble[1][4]	Often the first solvent to try. Sonication may aid dissolution.
0.1 M Ammonium Bicarbonate	Recommended for acidic peptides[5]	Use if the peptide is insoluble in water. Helps to increase the net negative charge.
10% (v/v) Acetic Acid	Recommended for basic peptides[5]	An alternative if the peptide has a net positive charge.
Dimethyl Sulfoxide (DMSO)	Soluble[1]	A good option for hydrophobic peptides or as a last resort.

Experimental Protocol: Reconstituting Lyophilized Angiogenin (108-122)

This protocol provides a step-by-step method for dissolving lyophilized **Angiogenin (108-122)**.

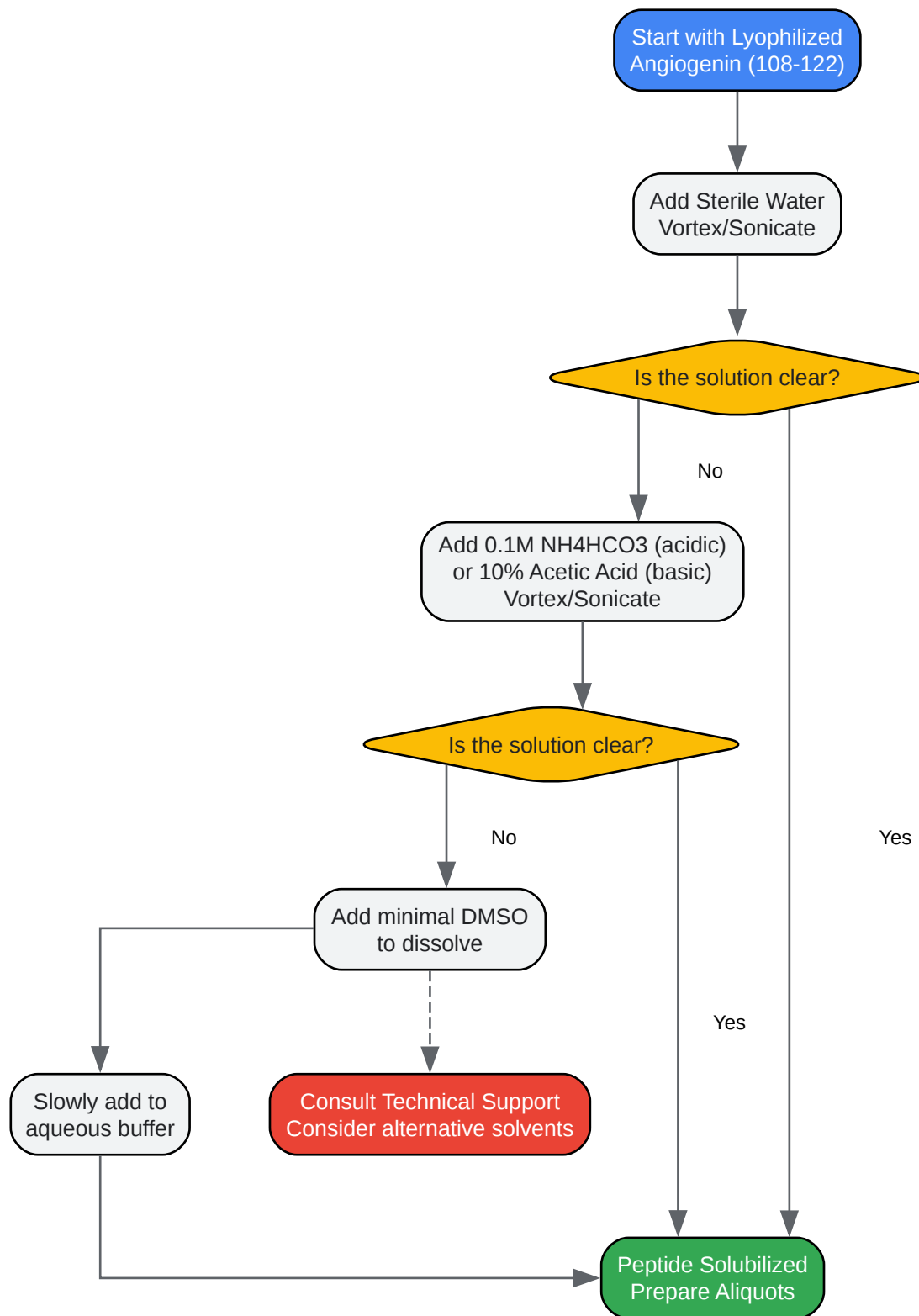
Materials:

- Lyophilized **Angiogenin (108-122)**
- Sterile, purified water
- 0.1 M Ammonium Bicarbonate solution (if needed)
- 10% (v/v) Acetic Acid solution (if needed)
- Dimethyl Sulfoxide (DMSO) (if needed)
- Sterile, low-protein-binding microcentrifuge tubes
- Vortex mixer
- Bath sonicator

Procedure:

- Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
- Initial Dissolution Attempt (Water):
 - Add a small amount of sterile, purified water to the vial to create a concentrated stock solution.
 - Vortex the solution for 30 seconds.
 - If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[\[5\]](#)
 - Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble.
- Secondary Dissolution (if insoluble in water):
 - For potentially acidic peptides: If the peptide remains insoluble in water, add small aliquots (e.g., 5 μ L) of 0.1 M ammonium bicarbonate to the suspension. Vortex after each addition and check for dissolution.[\[5\]](#)
 - For potentially basic peptides: Alternatively, if the peptide is suspected to be basic, use 10% acetic acid in a similar manner.[\[5\]](#)
- Final Dissolution Step (Organic Solvent):
 - If the peptide is still not dissolved, a small amount of DMSO can be used to solubilize it.[\[1\]](#)
 - Once dissolved in DMSO, slowly add this solution dropwise to your aqueous buffer with constant, gentle agitation to prevent precipitation.
- Dilution and Storage:
 - Once the peptide is fully dissolved, it can be diluted to the final desired concentration with your experimental buffer.
 - Prepare single-use aliquots and store them at -20°C or -80°C.

Solubilization Workflow Diagram



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Caption: A step-by-step workflow for the solubilization of **Angiogenin (108-122)**.

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation can lead to insolubility and loss of biological activity. The following guide provides strategies to minimize aggregation of **Angiogenin (108-122)** in solution.

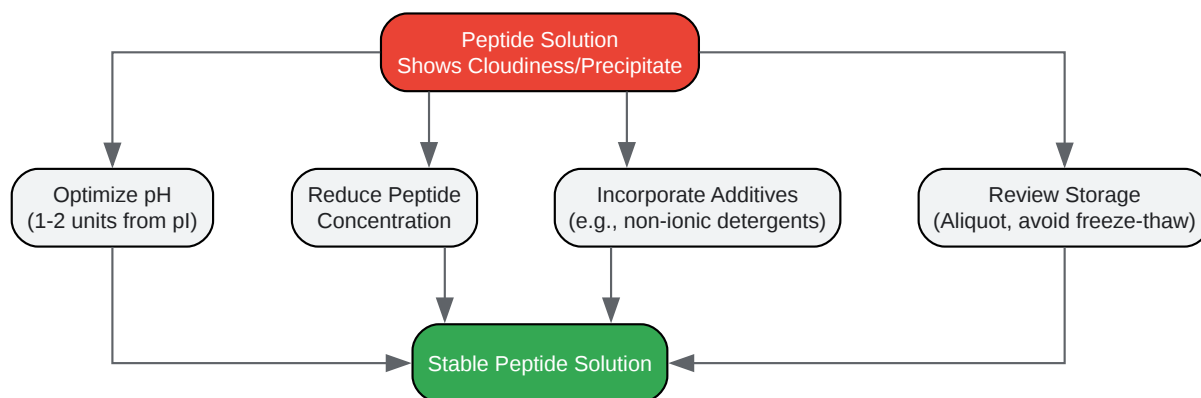
Common Causes of Aggregation

- **Hydrophobic Interactions:** The presence of hydrophobic amino acids can cause peptides to aggregate to minimize their exposure to water.
- **Hydrogen Bonding:** Extensive hydrogen bonding between peptide backbones can lead to the formation of gels or precipitates.
- **Isoelectric Point (pI):** Peptides are least soluble at their isoelectric point, where their net charge is zero.

Solutions and Prevention Strategies

Strategy	Description
Optimize pH	Maintain the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH increases the net negative charge and improves solubility. For basic peptides, a lower pH increases the net positive charge. [5]
Reduce Concentration	If possible, work with lower peptide concentrations to reduce the likelihood of aggregation. [5]
Use Additives	Certain excipients can help prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization. Examples include non-ionic detergents or chaotropic salts. [6]
Proper Storage	Store peptide solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. [5]
Controlled Dilution	When diluting a concentrated stock (especially from an organic solvent), add the stock solution slowly and dropwise into the aqueous buffer while gently stirring. This prevents localized high concentrations that can trigger precipitation.

Aggregation Prevention Workflow



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Caption: Key strategies for preventing aggregation of **Angiogenin (108-122)** in solution.

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